Cas no 1212905-67-3 (5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE)

5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE is a chiral pyridine derivative featuring an aminoethyl substituent at the 5-position and a nitrile group at the 2-position. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s nitrile functionality offers versatility for further derivatization, while the amino group enables participation in coupling reactions or salt formation. Its rigid pyridine core enhances stability, making it suitable for applications requiring precise molecular architecture. This compound is commonly utilized in the development of bioactive molecules, where enantiomeric purity and functional group reactivity are critical. Proper handling under inert conditions is recommended due to potential sensitivity.
5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE structure
1212905-67-3 structure
Product name:5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE
CAS No:1212905-67-3
MF:C8H9N3
MW:147.177160978317
CID:5595875

5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE Chemical and Physical Properties

Names and Identifiers

    • 5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE
    • 2-Pyridinecarbonitrile, 5-[(1R)-1-aminoethyl]-
    • Inchi: 1S/C8H9N3/c1-6(10)7-2-3-8(4-9)11-5-7/h2-3,5-6H,10H2,1H3/t6-/m1/s1
    • InChI Key: ZGGVGCJVSCMOAS-ZCFIWIBFSA-N
    • SMILES: C1(C#N)=NC=C([C@H](N)C)C=C1

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Boiling Point: 321.4±32.0 °C(Predicted)
  • pka: 8.16±0.29(Predicted)

5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1937804-1g
(R)-5-(1-Aminoethyl)picolinonitrile
1212905-67-3 98%
1g
¥19882.00 2024-08-09

Additional information on 5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE

Research Briefing on 5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE (CAS: 1212905-67-3): Recent Advances and Applications

The compound 5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE (CAS: 1212905-67-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery. This research briefing synthesizes the latest findings on its synthesis, biological activity, and applications, providing a comprehensive overview for researchers and industry professionals.

Recent studies highlight the role of 5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE in the development of kinase inhibitors, particularly targeting diseases such as cancer and inflammatory disorders. Its chiral center at the 1-position of the ethylamine moiety is critical for enantioselective binding to target proteins, enhancing both potency and selectivity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in optimizing lead compounds for EGFR (epidermal growth factor receptor) inhibitors, showing improved pharmacokinetic profiles in preclinical models.

The synthetic routes to 5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE have also been refined. A novel asymmetric catalytic method reported in ACS Catalysis (2024) achieved a 92% enantiomeric excess (ee) using a chiral palladium complex, addressing previous challenges in stereocontrol. This advancement is expected to streamline large-scale production for clinical trials.

Beyond oncology, emerging research indicates its potential in neurodegenerative diseases. A 2024 study in ChemBioChem revealed that derivatives of this compound exhibit moderate inhibitory activity against LRRK2 (leucine-rich repeat kinase 2), a target implicated in Parkinson’s disease. Structural modifications, such as cyano group replacement, are currently being explored to enhance blood-brain barrier permeability.

In conclusion, 5-((1R)-1-AMINOETHYL)PYRIDINE-2-CARBONITRILE (CAS: 1212905-67-3) represents a versatile scaffold with broad therapeutic relevance. Ongoing research focuses on expanding its applications through structure-activity relationship (SAR) studies and process optimization. Collaborative efforts between academia and industry are anticipated to accelerate its translation into clinical candidates.

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